1,3-Diaminopentane

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

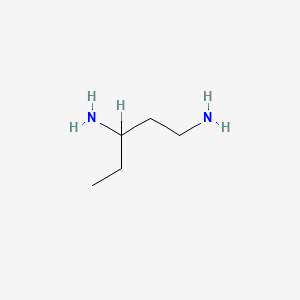

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

pentane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2/c1-2-5(7)3-4-6/h5H,2-4,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSXICLFTPPDTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30866818 | |

| Record name | 1,3-Pentanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30866818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a slight odor; [DuPont MSDS] | |

| Record name | 1,3-Pentanediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19262 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.0 [mmHg] | |

| Record name | 1,3-Pentanediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19262 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

589-37-7 | |

| Record name | 1,3-Pentanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diaminopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Pentanediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Pentanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30866818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Diaminopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIAMINOPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHY9GB8KY0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The Contextual Significance of Diamines in Contemporary Chemical Science

Diamines, organic compounds containing two amino functional groups, are fundamental building blocks in the world of chemistry. youtube.com Their importance stems from the reactivity of the amine groups, which allows them to serve as monomers—the essential repeating units—in the synthesis of a wide array of polymers. youtube.com Well-known examples include polyamides, polyimides, and polyurethanes, materials that are ubiquitous in textiles, industrial applications, and high-performance resins. youtube.comontosight.ai

The positioning of the two amine groups within the molecule significantly influences the properties and applications of the resulting materials. youtube.com This structural nuance allows for the fine-tuning of polymers for specific characteristics. Beyond polymer science, diamines are crucial in the synthesis of pharmaceuticals, agrochemicals, and as chelating agents for metal ions. ontosight.airesearchgate.net Their ability to form stable complexes with metals has led to their use as catalysts in various chemical reactions. researchgate.net In recent years, there has been a growing interest in bio-based diamines, produced from renewable resources, as a sustainable alternative to their fossil-fuel-based counterparts. bohrium.comnih.gov

Foundational Research Trajectories of 1,3 Diaminopentane

Chemical Synthetic Pathways

The synthesis of this compound can be accomplished through various chemical routes, with catalytic hydrogenation being a prominent method.

Catalytic Hydrogenation for this compound Production

Catalytic hydrogenation is a key industrial process for the production of diamines. This method involves the reduction of nitrogen-containing functional groups in the presence of a catalyst and hydrogen gas.

A significant pathway for the synthesis of this compound is the catalytic hydrogenation of 3-aminopentanenitrile. google.comgoogle.com This process typically employs a Raney cobalt catalyst. google.com To enhance the selectivity of the reaction towards the desired this compound, the catalyst can be promoted with other metals such as chromium, nickel, molybdenum, iron, or manganese. google.com The presence of aqueous caustic, like an alkali metal hydroxide, has also been shown to improve the selectivity of this hydrogenation reaction. google.com

| Catalyst System | Promoter | Additive | Product | Reference |

| Raney Cobalt | Cr, Ni, Mo, Fe, Mn | Aqueous Caustic | This compound | google.com |

While not a direct synthesis of this compound, the production of the related 1,3-diaminopropane (B46017) from acrylonitrile (B1666552) provides a well-documented analogous process. In this two-stage continuous process, acrylonitrile reacts with an excess of ammonia to form 2-aminopropionitrile and bis(cyanoethyl) amine. chemicalbook.com This mixture of aminonitriles is then hydrogenated over a fixed-bed catalyst, such as cobalt or nickel, to yield 1,3-diaminopropane. chemicalbook.com The yield of the final diamine can be increased by using a polar solvent, water, or a large excess of ammonia. chemicalbook.com This general methodology of reacting an unsaturated nitrile with ammonia followed by catalytic reduction highlights a potential, though less direct, route that could be adapted for pentane-based structures. A similar principle is seen where 2-pentenenitrile (B77955) can be reacted with amines to produce cyanobutylated amines, which can then be hydrogenated to form 1,3-pentanediamines. googleapis.com

| Reactant | Catalyst | Conditions | Product | Reference |

| Acrylonitrile, Ammonia | Cobalt or Nickel | 70-100 °C, 10-20 MPa (first stage); 60-120 °C (hydrogenation) | 1,3-Diaminopropane | chemicalbook.com |

| 2-Pentenenitrile, Amine | Suitable hydrogenation catalyst | - | 1,3-Pentanediamines | googleapis.com |

Conversion of Aminonitriles to this compound

Stereoselective Synthesis of this compound and Analogues

The synthesis of specific stereoisomers of this compound and its derivatives is crucial for applications where chirality is a key factor, such as in pharmaceuticals.

Achieving stereoselectivity in the synthesis of diamines often involves the use of chiral catalysts or auxiliaries. For instance, rhodium-based catalysts have been effectively used in the asymmetric transfer hydrogenation of imines to produce optically active amines with high enantioselectivity. acs.org These methods often utilize a chiral Cp*Rh complex and a hydrogen source like a formic acid-triethylamine mixture. acs.org While not specific to this compound, these rhodium-catalyzed asymmetric hydrogenations of various prochiral unsaturated compounds are a cornerstone for producing a wide array of chiral amines. ajchem-b.com Ruthenium-diamine complexes have also been developed for the asymmetric reduction of imines. acs.org

| Catalyst Type | Reaction Type | Substrate | Outcome | Reference |

| Chiral Cp*Rh complex | Asymmetric Transfer Hydrogenation | Imines | Optically active amines, high enantioselectivity | acs.org |

| Ruthenium-diamine complexes | Asymmetric Reduction | Imines | Chiral amines | acs.org |

The synthesis of chiral derivatives often starts from a chiral precursor. For example, the synthesis of chiral 1,5-diamines has been achieved starting from (R)-(+)-camphor. scielo.br Another approach involves the stereoselective synthesis of related cyclic structures, such as fluorinated 1,3-cis-diaminocyclopentanes, which can be prepared in a diastereoselective manner from a single bicyclic hydrazine (B178648) precursor. nih.gov Pinane-based 2-amino-1,3-diols have also been synthesized stereoselectively, which can then be transformed into primary and secondary aminodiols. beilstein-journals.org These strategies, while not directly yielding this compound, demonstrate established principles for creating chiral diamine structures that could be adapted for the this compound framework. A key step in some syntheses is the diastereoselective cyclization of an immonium ion to create a specific tetrahydroquinoline core, starting from (R)-3-aminopentanenitrile. acs.org

Stereoselective Approaches to Diaminopentane Frameworks

Emerging Bioproduction Strategies for Diamines and Analogues

The shift towards a sustainable bio-economy has spurred significant research into the microbial and enzymatic production of platform chemicals traditionally derived from petrochemicals. Diamines, including this compound and its analogues, are crucial monomers for the synthesis of high-performance polymers like polyamides. nih.govalfa-chemistry.comresearchgate.net Bio-based production offers a promising alternative, utilizing renewable feedstocks and engineered biological systems to create these valuable compounds. sjtu.edu.cnresearchgate.net

Microbial Biosynthesis of Diamines as Precursors

Microbial cell factories, particularly well-characterized bacteria like Escherichia coli and Corynebacterium glutamicum, have been extensively engineered for the production of various diamines. nih.govdtu.dknih.gov These efforts leverage the native metabolic networks of the microorganisms, redirecting carbon flow from central metabolism towards the desired diamine products.

The biosynthesis of linear diamines in microorganisms primarily follows two distinct carbon skeleton pathways, categorized based on the origin of the carbon backbone: the C4 pathway and the C5 pathway. nih.govasm.org

The C4 Pathway : In this pathway, the carbon skeleton originates from oxaloacetate, a key intermediate in the tricarboxylic acid (TCA) cycle. asm.org For example, the biosynthesis of 1,5-diaminopentane (cadaverine) in E. coli begins with oxaloacetate. nih.govalfa-chemistry.comasm.org The pathway involves the addition of a three-carbon unit from pyruvate (B1213749) to the four-carbon oxaloacetate skeleton, followed by subsequent reactions and the removal of two carbon atoms as CO2 to form the final five-carbon diamine. asm.org Similarly, the C4 pathway is utilized in some bacteria for the production of 1,3-diaminopropane. nih.govasm.org

The C5 Pathway : This pathway utilizes α-ketoglutarate, another central TCA cycle intermediate, as the five-carbon backbone source. asm.org The synthesis of 1,4-diaminobutane (B46682) (putrescine) in E. coli is a classic example of the C5 pathway, where one carbon is removed from the α-ketoglutarate skeleton. nih.govasm.org This pathway highlights the central role of key metabolic intermediates in determining the carbon chain length of the resulting diamine. asm.org

Understanding these fundamental pathways is critical for rationally designing and engineering microbial strains for the targeted production of specific diamines like this compound by selecting or constructing appropriate biosynthetic routes.

Systems metabolic engineering has been instrumental in developing microbial strains capable of overproducing diamines from renewable feedstocks like glucose. researchgate.netdtu.dknih.gov The strategies employed are multifaceted and often implemented in combination to maximize product titer, yield, and productivity.

Key engineering strategies include:

Enhancing Precursor Supply : To increase the pool of the direct precursor for diamine synthesis, key enzymes in the upstream pathway are often overexpressed. For the production of 1,5-diaminopentane (cadaverine) in E. coli, which is derived from L-lysine, the gene dapA (encoding dihydrodipicolinate synthase) was overexpressed by replacing its native promoter with a stronger one, thereby boosting the L-lysine pool. sjtu.edu.cnnih.gov

Amplifying the Final Conversion Step : The final enzymatic step converting the precursor to the diamine is a critical control point. In cadaverine-producing E. coli, the L-lysine decarboxylase enzyme, encoded by the cadA gene, was overexpressed using a plasmid under the control of a strong promoter to efficiently convert L-lysine to cadaverine (B124047). sjtu.edu.cnnih.gov

Eliminating Competing Pathways and Degradation : To prevent the loss of the target product or its precursors, competing metabolic pathways and degradation routes are inactivated. For both putrescine and cadaverine production, the respective degradation and utilization pathways were eliminated through gene knockouts (e.g., speE and speG for cadaverine). sjtu.edu.cn In C. glutamicum, deleting a gene responsible for N-acetylation, a competing side reaction, increased the cadaverine yield by 11%. rsc.org

These combined strategies have led to the development of highly efficient microbial factories. Fed-batch cultivation of engineered strains has achieved remarkable titers for diamines analogous to this compound.

| Host Strain | Target Diamine | Key Genetic Modifications | Titer (g/L) | Yield (g/g glucose) | Reference |

|---|---|---|---|---|---|

| Escherichia coli | 1,5-Diaminopentane (Cadaverine) | Inactivated degradation pathways; Overexpressed L-lysine decarboxylase (cadA) and dihydrodipicolinate synthase (dapA). | 9.61 | 0.13 | sjtu.edu.cnnih.gov |

| Escherichia coli | 1,4-Diaminobutane (Putrescine) | Inactivated degradation pathways; Overexpressed ornithine decarboxylase and ornithine biosynthetic genes (argC-E); Deleted rpoS. | 24.2 | 0.168 | |

| Corynebacterium glutamicum | 1,5-Diaminopentane (Cadaverine) | Overexpressed codon-optimized lysine (B10760008) decarboxylase (ldcC); Enhanced precursor supply; Overexpressed exporter Cg2893. | 88 | 0.29 | rsc.org |

| Escherichia coli | 1,3-Diaminopropane | Expressed heterologous C4 pathway genes (dat, ddc); Overexpressed ppc and aspC; Deleted pfkA. | 13 | 0.10 | researchgate.net |

Investigation of Carbon Skeleton Pathways in Microorganisms

Enzymatic Biocatalysis for Diamine Synthesis

Enzymatic biocatalysis, using either isolated enzymes or whole cells, provides a powerful alternative to microbial fermentation for synthesizing diamines. diva-portal.org This approach can offer high specificity and operate under mild conditions, avoiding complex downstream processing to separate the product from cellular biomass and fermentation byproducts. rsc.org

The direct conversion of precursors to diamines is a primary application of enzymatic biocatalysis.

Decarboxylases : L-lysine decarboxylase is a key enzyme that catalyzes the conversion of L-lysine to 1,5-diaminopentane (cadaverine). sjtu.edu.cn Whole-cell biocatalysis using bacteria with high lysine decarboxylase activity, such as Hafnia alvei, has been strategically employed. mdpi.com This process uses the cell as a container for the enzyme, simplifying handling and improving stability.

Transaminases (TAs) : ω-Transaminases (ω-TAs) are a versatile class of enzymes used for the synthesis of chiral amines from prochiral ketones. diva-portal.orgmdpi.com These enzymes are of great interest for producing optically pure amines, which are valuable pharmaceutical building blocks. nih.gov An innovative strategy to drive the reaction equilibrium towards the product amine involves using "smart" diamine donors, such as 1,5-diaminopentane. dovepress.com When the diamine donates its amino group, the resulting amino aldehyde spontaneously cyclizes, effectively removing the by-product from the reaction and shifting the equilibrium to favor high conversion of the ketone substrate. mdpi.comdovepress.com Enzymes with both monoamine and diamine transaminase activity have been discovered, allowing the use of bio-derived diamines like putrescine and cadaverine as inexpensive amine donors. rsc.org

| Enzyme | EC Number | Reaction Catalyzed | Application | Reference |

|---|---|---|---|---|

| Lysine Decarboxylase | 4.1.1.18 | L-lysine → 1,5-Diaminopentane + CO₂ | Direct synthesis of cadaverine from lysine. | sjtu.edu.cncuvillier.de |

| Ornithine Decarboxylase | 4.1.1.17 | Ornithine → 1,4-Diaminobutane + CO₂ | Synthesis of putrescine from ornithine. | kaist.ac.kr |

| ω-Transaminase (ω-TA) | 2.6.1.x | Ketone + Amine Donor ⇌ Amine + Aldehyde | Asymmetric synthesis of chiral amines. | diva-portal.orgmdpi.com |

| L-2,4-diaminobutyrate decarboxylase | 4.1.1.- | L-2,4-diaminobutanoate → 1,3-Diaminopropane + CO₂ | Final step in a heterologous pathway for 1,3-diaminopropane. | nih.govresearchgate.net |

Maximizing the efficiency of enzyme-mediated conversions requires careful optimization of reaction conditions. For the whole-cell biocatalytic conversion of L-lysine to 1,5-diaminopentane, several parameters have been systematically optimized to enhance the product yield. mdpi.com

Substrate and Biocatalyst Concentration : The concentrations of both the substrate (L-lysine) and the whole-cell biocatalyst are crucial. While higher enzyme concentrations can increase conversion rates, high substrate concentrations can sometimes lead to inhibition. Statistical methods, such as a 5-level-4-factor Central Composite Rotatable Design (CCRD), have been used to model and identify the optimal concentrations. mdpi.com

Temperature and pH : Enzymes operate optimally within specific temperature and pH ranges. For the L-lysine decarboxylation system using H. alvei, the optimal temperature was found to be around 35°C. mdpi.com

Use of Permeabilizing Agents : The cell membrane can be a barrier to both substrate entry and product release. The addition of organic solvents like acetone (B3395972) has been shown to permeabilize the cell wall, facilitating transport across the membrane and dramatically increasing the conversion rate. mdpi.com

Reaction Time : The duration of the reaction is optimized to achieve maximum conversion without significant enzyme degradation or by-product formation.

Through a response surface methodology (RSM) approach, the predicted optimal conditions for the conversion of L-lysine were determined to be a temperature of 35.2°C, a reaction time of 8.4 hours, an L-lysine concentration of 125.1 mM, and an acetone concentration of 71.5 g/L. mdpi.com Applying these optimized conditions resulted in an experimental conversion of 98.3% using analytical grade L-lysine, demonstrating the power of systematic optimization in achieving near-complete enzymatic conversion. mdpi.com

Enzyme-Mediated Conversion Processes for Diamines

Metabolic Engineering Approaches for Enhanced Bio-based Diamine Production

The industrial-scale production of bio-based diamines through microbial fermentation is a promising alternative to petroleum-based chemical synthesis. bohrium.com Central to this effort is the application of metabolic engineering, a field dedicated to the targeted modification of cellular metabolism to overproduce desired chemicals. cuvillier.de Through the precise manipulation of enzymatic, transport, and regulatory functions within microorganisms like Corynebacterium glutamicum and Escherichia coli, it is possible to develop robust cell factories for various valuable compounds, including diamines. frontiersin.orgnih.gov

While extensive research has led to the successful production of diamines such as 1,5-diaminopentane (cadaverine) and 1,4-diaminobutane (putrescine), the strategies developed provide a clear blueprint for engineering microbial hosts for the synthesis of other diamines, including this compound. nih.govresearchgate.net The core principles involve maximizing the flow of carbon from central metabolism toward the target product and minimizing its diversion into competing biosynthetic pathways.

Strategies for Redirecting Carbon Flux in Microbial Systems

A primary objective in metabolic engineering for diamine production is to channel central carbon metabolites efficiently into the designated biosynthetic pathway. This requires an ample supply of key precursors, which for many diamines are derived from the tricarboxylic acid (TCA) cycle and glycolysis. cuvillier.dealfa-chemistry.com For diamines synthesized via the lysine pathway, such as 1,5-diaminopentane, the critical precursors are oxaloacetate and pyruvate. alfa-chemistry.com Engineering efforts focus on increasing the intracellular availability of these molecules and enhancing the activity of enzymes that pull them toward the final product.

Key strategies for redirecting and augmenting carbon flux include:

Enhancing Anaplerotic Reactions: Anaplerotic pathways replenish TCA cycle intermediates consumed for biosynthesis. Overexpressing genes encoding anaplerotic enzymes is a highly effective strategy. For instance, amplifying the expression of pyruvate carboxylase (pyc), which catalyzes the conversion of pyruvate to oxaloacetate, has been shown to improve diamine production in C. glutamicum. mdpi.comresearchgate.netnih.gov Similarly, in E. coli, overexpressing phosphoenolpyruvate (B93156) carboxylase (ppc) enhances the flux from phosphoenolpyruvate (PEP) to oxaloacetate, a crucial precursor for the aspartate family of amino acids from which many diamines are derived. researchgate.net

Boosting Glycolytic Flux: Increasing the rate of glycolysis can provide the necessary carbon skeletons and energy for biosynthesis. The overexpression of gapA, the gene encoding glyceraldehyde 3-phosphate dehydrogenase, has been successfully used to enhance the glycolytic flux in C. glutamicum for putrescine production. mdpi.comresearchgate.net

Amplification of Pathway Enzymes: Increasing the expression of key enzymes within the diamine biosynthetic pathway itself creates a strong "pull" on the precursor pools, directing metabolic flux toward the target molecule. This can be achieved by placing the corresponding genes under the control of strong constitutive promoters. nih.gov For lysine-derived diamines, targets for overexpression include aspartokinase (lysC), dihydrodipicolinate reductase, diaminopimelate dehydrogenase, and diaminopimelate decarboxylase. nih.gov

The following table summarizes specific genetic modifications employed to redirect carbon flux for enhanced diamine production in model organisms.

| Gene Target | Enzyme/Function | Strategy | Host Organism | Outcome | Reference(s) |

| pyc | Pyruvate Carboxylase | Overexpression | Corynebacterium glutamicum | Increased oxaloacetate supply, improving putrescine and diaminopentane production. | mdpi.comresearchgate.netnih.gov |

| ppc | Phosphoenolpyruvate Carboxylase | Overexpression | Escherichia coli | Enhanced carbon flux towards oxaloacetate, increasing 1,3-diaminopropane titer. | researchgate.net |

| gapA | Glyceraldehyde 3-Phosphate Dehydrogenase | Overexpression | Corynebacterium glutamicum | Enhanced glycolysis, contributing to improved putrescine production. | mdpi.comresearchgate.net |

| lysC | Aspartokinase | Overexpression of feedback-resistant mutant | Corynebacterium glutamicum | Increased flux into the lysine biosynthetic pathway, a precursor for diaminopentane. | nih.gov |

| aspC | Aspartate Aminotransferase | Overexpression | Escherichia coli | Increased conversion of oxaloacetate to aspartate, boosting 1,3-diaminopropane production. | researchgate.net |

Attenuation of Competing Metabolic Pathways

While enhancing the primary biosynthetic route is crucial, it is equally important to block or reduce the metabolic flux into competing pathways that drain the pools of essential precursors and intermediates. mdpi.com Complete gene knockouts can be effective, but in cases where a pathway is essential for cell viability, gene attenuation—a strategy to moderately reduce enzyme levels—is preferred. mdpi.com

Key strategies for attenuating competing pathways include:

Elimination of Byproduct Formation: A significant loss of yield often occurs through the conversion of the target diamine into undesired byproducts. For example, diamines can be acetylated, forming N-acetyl-diaminopentane or N-acetylputrescine. nih.gov Deleting the genes responsible for these modifications, such as spermidine (B129725)/spermidine N-acetyltransferase (snaA in C. glutamicum), can substantially increase the final product titer. mdpi.comresearchgate.netsciepublish.com

Blocking Competing Biosynthetic Branches: The biosynthetic pathways for different amino acids often share common precursors. The pathway for lysine, a precursor to 1,5-diaminopentane, competes with the threonine biosynthesis pathway for aspartate-derived intermediates. acs.org Attenuating the flux towards threonine by introducing a leaky mutation in the homoserine dehydrogenase gene (hom) has proven effective in increasing diaminopentane yields in C. glutamicum. nih.gov

Preventing Precursor Loss: Metabolic reactions that consume key precursors can be targeted for deletion. In C. glutamicum, deleting the gene for phosphoenolpyruvate carboxykinase (pck), which converts oxaloacetate back to PEP, prevents the loss of the vital oxaloacetate precursor pool. nih.gov

Fine-Tuning Central Metabolism: In some contexts, down-regulating key enzymes in central metabolism can redirect carbon. For the production of 1,3-diaminopropane in E. coli, knocking out pfkA, which encodes a key phosphofructokinase enzyme in glycolysis, was shown to improve the final titer. researchgate.net Similarly, reducing the activity of 2-oxoglutarate dehydrogenase in C. glutamicum improved putrescine production by redirecting flux at a key branch point in the TCA cycle. mdpi.comresearchgate.net Modern techniques like CRISPR interference (CRISPRi) or the use of synthetic small RNAs (sRNAs) allow for precise, tunable repression of gene expression, enabling the optimization of metabolic fluxes without completely disabling essential pathways. researchgate.netmdpi.com

The following table details genetic modifications aimed at attenuating competing metabolic pathways to improve diamine yields.

| Gene Target | Enzyme/Function in Competing Pathway | Strategy | Host Organism | Outcome | Reference(s) |

| snaA / NCgl1469 | Spermidine N-acetyltransferase | Deletion | Corynebacterium glutamicum | Prevented formation of N-acetylputrescine/N-acetyl-diaminopentane, increasing product yield. | mdpi.comresearchgate.netsciepublish.com |

| hom | Homoserine Dehydrogenase | Attenuation (leaky mutation) | Corynebacterium glutamicum | Reduced flux into the competing threonine pathway, redirecting precursors to lysine/diaminopentane. | nih.gov |

| pck | Phosphoenolpyruvate Carboxykinase | Deletion | Corynebacterium glutamicum | Prevented the conversion of oxaloacetate back to PEP, preserving the precursor pool. | nih.gov |

| pfkA | 6-phosphofructokinase I | Deletion | Escherichia coli | Redirected carbon flux in central metabolism, increasing 1,3-diaminopropane production. | researchgate.net |

| odhA | 2-oxoglutarate dehydrogenase subunit | Attenuation (start codon change) | Corynebacterium glutamicum | Reduced TCA cycle flux, improving precursor availability for putrescine synthesis. | mdpi.comresearchgate.net |

| murE | UDP-N-acetylmuramoyl-L-alanyl-D-glutamate-2,6-diaminopimelate ligase | Attenuation (weakened translation) | Escherichia coli | Optimized resource allocation, leading to a 31% increase in cadaverine production. | mdpi.com |

Advanced Applications and Material Science Contributions of 1,3 Diaminopentane

Polymer and Advanced Material Development

1,3-Diaminopentane (1,3-DAP), also known as 1,3-pentanediamine, is a versatile chemical compound utilized in the development of a variety of polymers and advanced materials. ontosight.ai This organic diamine, with the chemical formula C5H14N2, serves as a crucial building block in material science. ontosight.ai

This compound as a Monomer for Polyamide Synthesis

This compound is employed as a monomer in the synthesis of polyamides. ontosight.aigoogle.comgoogle.com Polyamides, a class of polymers characterized by repeating amide linkages, are known for their exceptional strength and durability. cuvillier.de The incorporation of 1,3-DAP into the polymer backbone can influence the final properties of the polyamide material. cuvillier.deinvista.com The synthesis process generally involves the polycondensation reaction of a diamine, such as 1,3-DAP, with a dicarboxylic acid. googleapis.com

There is a growing focus on producing polyamides from renewable resources, and diamines like 1,5-diaminopentane (a structural isomer of 1,3-DAP) are key components in this endeavor. cuvillier.denih.govresearchgate.net The goal is to replace traditional petrochemical-based monomers with bio-based alternatives. cuvillier.debohrium.com Microbial biosynthesis is a promising method for producing diamines from renewable feedstocks. nih.govisbio.de For instance, 1,5-diaminopentane can be synthesized from lysine (B10760008) through enzymatic decarboxylation. cuvillier.depolymerinnovationblog.com The resulting bio-based diamines can then be polymerized with bio-derived dicarboxylic acids, such as sebacic acid (from castor oil) or succinic acid (from fermentation), to create fully bio-based polyamides. cuvillier.de While much of the research has centered on 1,5-diaminopentane for producing polyamides like PA 5.10 and PA 5.4, the principles can be extended to other bio-based diamines. cuvillier.de

The structure of the diamine monomer plays a significant role in determining the rheological and mechanical properties of the resulting polyamide. The inclusion of 1,3-DAP, with its ethyl side branch, can increase flexibility and free volume within the polymer, leading to lower viscosity, crystallinity, and glass transition temperature (Tg). invista.com This can improve flow, penetration, and wetting characteristics compared to polyamides made with straight-chain diamines. invista.com The mechanical properties of polyamides, such as tensile strength and modulus, are influenced by the hard segment content, which is composed of the diisocyanate and the diamine chain extender. mdpi.com The structure and symmetry of the diisocyanate, in conjunction with the diamine, dictate the morphology and, consequently, the mechanical performance of the polymer. mdpi.com

Development of Bio-based Polyamides

Role in Epoxy Resins and Polyurethane Systems

This compound is utilized as a curing agent for epoxy resins and as a component in polyurethane systems. ontosight.aiinvista.comnama-group.comparchem.comgoogleapis.com

In epoxy systems , 1,3-DAP functions as a hardener. nama-group.comparchem.comgoogle.com The amine groups of the diamine react with the epoxide groups of the resin, leading to a cross-linked, thermoset polymer network. google.comgoogle.com This curing process transforms the liquid resin into a hard, durable solid. The use of 1,3-DAP can result in a low viscosity mixture and can influence the gel time and maximum exotherm of the curing reaction. invista.comgoogle.com

In polyurethane systems , 1,3-DAP can act as a chain extender. google.comgoogle.comexceedchemical.com Chain extenders are low-molecular-weight diols or diamines that react with isocyanate groups to build up the hard segments of the polyurethane elastomer. mdpi.comresearchgate.net The structure of the chain extender, such as 1,3-DAP, affects the properties of the resulting polyurethane. researchgate.net For instance, spandex-fiber polyurethaneurea polymers have been prepared using this compound as a chain extender. google.comnih.gov

Function as a Cross-linking Agent in Polymer Networks

This compound can function as a cross-linking agent in various polymer networks, enhancing their stability and mechanical properties. mdpi.com Cross-linking involves the formation of covalent bonds between polymer chains, creating a more rigid and robust three-dimensional structure. google.comgoogle.com In polyimides, for example, diamines can be used to cross-link the polymer chains by opening the imide ring, which can improve the material's resistance to plasticization. researchgate.net The reactivity of the diamine is a key factor in the cross-linking process. researchgate.net

Synthesis of Polythioureas Utilizing Diamines

Diamines are essential monomers for the synthesis of polythioureas. kit.eduresearchgate.net Polythioureas are polymers containing the thiourea (B124793) functional group in their backbone. The synthesis often involves the reaction of a diamine with a diisothiocyanate. kit.edu Research has demonstrated the synthesis of polythioureas using 1,5-diaminopentane and various isothiocyanates. kit.eduresearchgate.net This highlights the utility of diamines in creating a diverse range of polymer structures.

Data Tables

Table 1: Applications of this compound in Polymer Science

| Application Area | Specific Role of this compound | Resulting Polymer/System | Key Benefits/Effects |

| Polyamide Synthesis | Monomer | Polyamides | Influences flexibility, viscosity, and thermal properties. invista.com |

| Epoxy Systems | Curing Agent/Hardener | Epoxy Resins | Creates a cross-linked, durable thermoset solid. nama-group.comparchem.comgoogle.com |

| Polyurethane Systems | Chain Extender | Polyurethanes, Polyurethaneureas | Builds hard segments, affecting final elastomer properties. google.comgoogle.comresearchgate.net |

| Polymer Networks | Cross-linking Agent | Cross-linked Polymers (e.g., Polyimides) | Enhances stability and mechanical robustness. mdpi.comresearchgate.net |

| Polythiourea Synthesis | Monomer | Polythioureas | Forms the polymer backbone with thiourea linkages. kit.eduresearchgate.net |

Synthesis of Anisotropic Silica (B1680970) Nanoparticles with this compound

The synthesis of anisotropic silica nanoparticles (AISNPs) has garnered significant attention due to their larger effective surface area and increased number of active sites compared to their isotropic, spherical counterparts. researchgate.net The morphology of silica nanoparticles can be controlled through various synthetic methods, with the sol-gel process being a prominent technique. In this context, organic amines play a crucial role as both catalysts and structure-directing agents. researchgate.netresearchgate.net

Research has demonstrated that the structure of the organic amine, particularly the distance between amine groups in diamines, is a critical factor in determining the final particle shape. researchgate.net Studies have shown that diamines with a distance between amine groups longer than approximately 4 Å, such as this compound, facilitate the formation of anisotropic nanoparticles. researchgate.netresearchgate.net In contrast, diamines with shorter distances between the amine functionalities tend to produce isotropic spherical nanoparticles. researchgate.net

The proposed mechanism for the formation of AISNPs using diamines like this compound involves the connection of spherical primary silica particles by the organic amine molecules. researchgate.net The length of the alkyl chain in the diamine allows it to bridge two separate primary particles, leading to anisotropic growth. When the distance between the amine groups is too short, they are more likely to adsorb onto the same primary particle, or steric hindrance may prevent the bridging, resulting in the formation of isotropic particles. researchgate.net In a typical synthesis, this compound is used in a molar composition with tetraethyl orthosilicate (B98303) (TEOS) and water, and the reaction is carried out at an elevated temperature (e.g., 80 °C) for a set duration, such as 24 hours. researchgate.net

Coordination Chemistry and Metal Complexation

This compound as a Ligand in Transition Metal Complex Synthesis

This compound is a versatile precursor for synthesizing multidentate ligands, particularly Schiff base ligands, which are widely used in coordination chemistry. tandfonline.comresearchgate.netreading.ac.ukacs.org These ligands are typically formed through the condensation reaction of this compound with an aldehyde or ketone, such as salicylaldehyde (B1680747) or its derivatives. tandfonline.comresearchgate.netresearchgate.net The resulting Schiff base ligands, like N,N'-bis(salicylidene)pentane-1,3-diamine (Salpn), are capable of coordinating with a variety of transition metal ions to form stable metal complexes. researchgate.netresearchgate.net

The coordination can result in mononuclear, binuclear, or even polynuclear complexes depending on the stoichiometry and reaction conditions. tandfonline.comresearchgate.net For example, the N₂O₂ tetradentate Schiff base ligand derived from this compound and salicylaldehyde can form both a mononuclear Ni(II)Salpn complex and a unique trinuclear Ni(II)₃(Salpn)₂ complex. researchgate.net Similarly, dissymmetrical Schiff bases have been created where this compound is reacted with two different salicylaldehyde derivatives, leading to binuclear copper(II) complexes and mononuclear nickel(II) complexes. tandfonline.com The diamine backbone provides a flexible yet stable scaffold that allows for the formation of diverse and intricate coordination structures. reading.ac.ukacs.org

Structural Characterization of Schiff-Base Metal Complexes Involving Diaminopentane

For instance, X-ray crystallography has been used to characterize a binuclear copper(II) complex with a dissymmetrical Schiff base ligand derived from this compound. tandfonline.com In this structure, each copper ion exhibits a N₂O₃ coordination environment. tandfonline.com In another case, the structure of a dinuclear copper(II) complex with a mono-condensed Schiff base of this compound was confirmed by X-ray analysis, showing two metal centers bridged by acetate (B1210297) or azide (B81097) anions. reading.ac.uk

Other essential characterization methods include:

Infrared (IR) Spectroscopy : Used to confirm the formation of the Schiff base (C=N bond) and its coordination to the metal ion, as indicated by shifts in the characteristic vibrational frequencies. tandfonline.comresearchgate.net

Elemental Analysis : Verifies the empirical formula of the synthesized complexes. tandfonline.com

UV-Vis Spectroscopy : Provides information about the electronic transitions within the complex and helps to infer the coordination geometry of the metal center. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to characterize the ligand and its diamagnetic complexes, providing insight into the structure in solution. researchgate.net

| Complex Type | Metal Ion | Key Structural Feature | Characterization Methods | Reference |

| Dissymmetrical Schiff-Base | Copper(II) | Binuclear molecule, N₂O₃ coordination | X-ray Diffraction, IR, Elemental Analysis | tandfonline.com |

| Dissymmetrical Schiff-Base | Nickel(II) | Mononuclear structure | X-ray Diffraction, IR, Elemental Analysis | tandfonline.com |

| Symmetrical Schiff-Base (Salpn) | Nickel(II) | Mononuclear (Ni(II)Salpn) and Trinuclear (Ni(II)₃(Salpn)₂) | IR, UV-Vis, NMR | researchgate.net |

| Mono-condensed Schiff Base | Copper(II) | Dinuclear, bridged by azide or acetate | X-ray Diffraction | reading.ac.uk |

| Schiff-Base with Azide Bridge | Manganese(III) | One-dimensional coordination polymer | X-ray Diffraction | acs.org |

| Oxalate-Bridged Schiff-Base | Iron(III) | Dimeric entity with bridging oxalate | X-ray Diffraction | researchgate.net |

Magnetic Properties of Metal-1,3-Diaminopentane Complexes

The magnetic properties of metal complexes derived from this compound are of significant interest, particularly for developing new molecular magnetic materials. These properties are highly dependent on the choice of the metal ion, the coordination geometry, and the nature of any bridging ligands that may mediate magnetic exchange interactions between metal centers.

Variable-temperature magnetic susceptibility measurements are the primary technique used to probe these properties. Studies have revealed a range of magnetic behaviors:

Antiferromagnetic Coupling : This is observed when neighboring metal ions align their spins in opposite directions. A dissymmetrical binuclear copper(II) Schiff-base complex was found to exhibit weak antiferromagnetic interaction between the two Cu(II) ions. tandfonline.com An oxalate-bridged diiron(III) complex also demonstrated antiferromagnetic interaction between the two Fe(III) centers. researchgate.net Similarly, a dinuclear copper(II) complex with an azide bridge showed antiferromagnetic coupling. reading.ac.uk

Ferromagnetic Coupling : This occurs when spins on adjacent metal ions align in the same direction. A dinuclear copper(II) complex bridged by an acetate group was found to have intra-dimer ferromagnetic coupling. reading.ac.uk

Metamagnetism : Some complexes exhibit more complex magnetic behavior. One-dimensional coordination polymers of manganese(III) with Schiff bases from this compound, bridged by azide ligands, showed a field-induced metamagnetic transition from an antiferromagnetic state to a weak ferromagnetic phase. acs.org The critical temperature for this transition was found to be dependent on the specific substituents on the Schiff base ligand. acs.org

| Complex | Magnetic Behavior | J value (cm⁻¹) | Notes | Reference |

| [CuL1]₂ (Dissymmetrical Schiff-base) | Weak Antiferromagnetic | Not specified | Interaction between two Cu(II) ions. | tandfonline.com |

| [Cu₂(dipn)₂(N₃)₂] (Azide-bridged) | Antiferromagnetic | -2.10 | Coupling through the azide bridge. | reading.ac.uk |

| [Cu₂(dipn)₂(OAc)₂] (Acetate-bridged) | Ferromagnetic (intra-dimer) & Antiferromagnetic (inter-dimer) | J = 2.85, J' = -1.08 | Ferromagnetic coupling through acetate bridge, antiferromagnetic through H-bonds. | reading.ac.uk |

| [Mn(L1)(N₃)]n (L1 from this compound) | Metamagnetic (AF to weak FM) | Not specified | Field-induced transition; Critical temp = 11 K. | acs.org |

| {[FeIII(salapn)]₂(C₂O₄)} (Oxalate-bridged) | Antiferromagnetic | Not specified | Interaction between two Fe(III) ions. | researchgate.net |

This compound as a Structure-Directing Agent in Inorganic Frameworks

Linear alkyl diamines, including this compound and its analogues, serve as effective structure-directing agents (SDAs) or templates in the hydrothermal synthesis of inorganic frameworks like metal phosphates. figshare.comacs.orgnih.govmdpi.com In this role, the protonated diamine molecule influences the assembly of the inorganic components, leading to the formation of specific porous structures and network topologies. The chain length of the diamine is a critical parameter that dictates the resulting crystal structure. mdpi.com

For example, in the synthesis of uranyl phosphates, linear diamines such as 1,3-diaminopropane (B46017) and 1,5-diaminopentane have been used as SDAs under mild-hydrothermal conditions. figshare.comacs.orgnih.gov These reactions yield three-dimensional inorganic frameworks where the organic diammonium cations are located within the channels or between the layers of the structure, balancing the charge and directing the architecture. figshare.comacs.orgnih.gov The resulting compounds often feature complex frameworks built from layers of metal-phosphate polyhedra. figshare.comnih.gov

Similarly, 1,5-diaminopentane has been specifically used to direct the formation of zincophosphate (ZnPO) networks. mdpi.com Depending on the synthesis conditions, it can act in two distinct ways:

As a neutral ligand (dap), it can coordinate directly to the zinc ions, forming Zn-N bonds and generating a "hybrid" three-dimensional framework with channels occupied by water molecules. mdpi.com

As a doubly-protonated dication (H₂dap²⁺), it can act as a more traditional template, where it resides within the pores of the inorganic framework and interacts with it through hydrogen bonds, leading to a layered structure. mdpi.com

Diverse Chemical Industry Applications

This compound is an important chemical compound with applications across various sectors of the chemical industry, primarily driven by the reactivity of its two amine functional groups. ontosight.ai

A major application is in the field of polymer science, where it serves as a monomer or a building block. It is used in the production of high-performance polymers such as:

Polyamides : Diamines are crucial for the synthesis of polyamides (nylons). ontosight.ainih.gov There is increasing interest in using bio-based diamines like 1,5-diaminopentane (a close analogue) to produce sustainable polymers. nih.govresearchgate.net

Polyimides and Epoxy Resins : this compound is utilized in the manufacture of these materials, which are known for their thermal stability and mechanical strength. ontosight.ai It can also function as a curing agent for epoxy resins, cross-linking the polymer chains to create a hard, durable thermoset material. chemicalbook.com

Furthermore, this compound and related diamines are valuable as intermediates in the synthesis of more complex molecules, including agrochemicals and pharmaceuticals. ontosight.ai Its ability to act as a chelating agent also gives it utility in applications where metal ion sequestration is required. chemicalbook.com

Application as a Divalent Amine Solvent

This compound serves as a divalent amine solvent, particularly in the field of gas treatment, a process often referred to as "gas sweetening". invista.comnama-group.com This industrial process is crucial for removing acidic gases, such as hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂), from sour gas streams, synthesis gas (syngas), and stack gas emissions. invista.comarab-oil-naturalgas.com

The effectiveness of amine solvents in gas sweetening relies on their ability to react with and absorb acidic gases at high pressure and low temperature, and then release them under conditions of lower pressure and/or higher temperature during a regeneration step. arab-oil-naturalgas.com As a primary diamine, this compound possesses two reactive amine sites, enabling it to effectively capture these acid gas components. invista.comkoyauniversity.org The choice of amine solvent is critical and depends on factors such as the composition of the gas stream, required purity of the final product, and operational costs. arab-oil-naturalgas.comresearchgate.net The use of this compound has been specifically noted for the treatment of sour gas, syngas, and stack gas. invista.com

Table 1: General Properties of this compound This table presents key physical and chemical properties of this compound.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₁₄N₂ | google.com |

| Molecular Weight | 102.18 g/mol | researchgate.net |

| CAS Number | 589-37-7 | invista.com |

| Appearance | Colorless liquid | Current time information in Bangalore, IN. |

| Boiling Point | 164°C | researchgate.net |

| Flash Point | 59°C | researchgate.net |

| Density | 0.855 g/mL at 25°C | invista.com |

| Solubility in Water | Miscible | invista.com |

Use in Surfactant Systems

This compound is utilized in the formulation of surfactants and emulsifiers. invista.comnama-group.com These surface-active agents are employed in a variety of applications, including textile treatments and the production of asphalt (B605645) emulsifiers. invista.comparchem.com Surfactants function by reducing surface tension between different phases, such as oil and water, allowing them to mix and form stable emulsions.

Research into related diamines provides insight into their function within surfactant systems. Studies on amino acid-based surfactants have used linear diamines as counterions to investigate how the diamine structure affects micelle formation. parchem.com These studies found that the length of the carbon chain separating the two amine groups influences properties like the critical micelle concentration (CMC), a key measure of surfactant efficiency. parchem.com While these specific studies focused on other diamines like 1,3-diaminopropane and 1,5-diaminopentane, they illustrate the fundamental role that the molecular structure of diamines plays in surfactant performance. invista.comparchem.com The established use of this compound as an emulsifier for asphalt and in textiles points to its effectiveness in these specialized systems. invista.com

Investigations in Corrosion and Scale Inhibition

The compound is recognized for its role as a liquid corrosion inhibitor and a calcium scale inhibitor. invista.commyskinrecipes.com Corrosion inhibitors are chemical compounds that, when added to an environment, decrease the corrosion rate of a metal. scirp.org Organic compounds containing nitrogen atoms, like this compound, are effective because the nitrogen's lone pair of electrons facilitates adsorption onto the metal surface, forming a protective barrier against corrosive agents. invista.com Studies on similar short-chain diamines show they tend to adsorb flat on the metal surface, which is a mechanism that contributes to their inhibitive properties. ampp.org

In addition to corrosion, the formation of mineral scale, such as calcium carbonate, is a significant problem in industrial water systems, oilfields, and other process streams. researchgate.netwhiterose.ac.uk Chemical inhibitors are a primary method for preventing scale formation. google.comwhiterose.ac.uk this compound has been identified as an effective agent for this purpose, specifically for inhibiting calcium-based scales. invista.com

Table 2: Applications of this compound This table summarizes the diverse applications of the compound based on its chemical functions.

| Application Area | Specific Use | Reference |

|---|---|---|

| Gas Treatment | Divalent amine solvent for sour gas, syngas, stack gas | invista.com |

| Polymers & Resins | Monomer for polyamides, polyimides; Epoxy curative | ontosight.aiinvista.com |

| Fuels & Lubricants | Additive for fuel, oil, and petroleum processing | invista.comresearchgate.net |

| Surfactants | Asphalt emulsifiers, textile treatment | invista.com |

| Inhibition | Liquid corrosion inhibitor, calcium scale inhibitor | invista.com |

| Chemical Synthesis | Intermediate for complex molecules | ontosight.ai |

Building Block for Complex Organic Molecules

This compound is a valuable building block in the synthesis of more complex organic molecules and polymers. ontosight.ai Its bifunctional nature, with two amine groups, allows it to act as a monomer in polymerization reactions. It is used in the production of polyamides, polyimides, and as a curing agent for epoxy resins. ontosight.aiinvista.com

The unique, asymmetric structure of this compound, featuring an ethyl side branch, imparts specific properties to the resulting polymers. invista.com When used as a comonomer or curative, it can lower the viscosity, crystallinity, and glass transition temperature (Tg) of the polymer, thereby increasing flexibility. invista.com A significant feature is the differential reactivity of its two amine groups; the terminal amine group is substantially more reactive than the ethyl-hindered amine group, allowing for selective reactions. invista.com This makes it a useful intermediate for creating a wide array of complex molecules, including those with biological activity. ontosight.ai In polyurethane systems, it can function as an extender and a catalyst. invista.com Its role as a monomer is foundational to producing high-performance materials for coatings, adhesives, and sealants. ontosight.aiinvista.com

Table 3: Mentioned Chemical Compounds

| Compound Name | CAS Number |

|---|---|

| This compound / 1,3-Pentanediamine | 589-37-7 |

| 1,2-Diaminoethane | 107-15-3 |

| 1,3-Diaminopropane | 109-76-2 |

| 1,5-Diaminopentane / Cadaverine (B124047) | 462-94-2 |

| Carbon Dioxide | 124-38-9 |

| Hydrogen Sulfide | 7783-06-4 |

Analytical Methodologies and Characterization Techniques for 1,3 Diaminopentane

Chromatographic Separation and Quantitative Analysis

Chromatographic techniques are fundamental for the separation and quantitative analysis of 1,3-diaminopentane in various matrices. High-performance liquid chromatography (HPLC) and ion chromatography are two powerful methods employed for this purpose, each with specific advantages depending on the application.

High-Performance Liquid Chromatography (HPLC) for Diamine Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of diamines like this compound. Due to the fact that aliphatic amines, including this compound, often lack a UV-absorbing chromophore or a fluorophore, direct detection can be challenging. To overcome this limitation, pre-column derivatization is a widely accepted and effective modification technique. thermofisher.com This process involves reacting the amine with a reagent to form a derivative that exhibits strong UV absorption or fluorescence, thereby enhancing sensitivity and selectivity. thermofisher.com This derivatization also tends to reduce the polarity of the compounds, which can improve their retention on reversed-phase HPLC columns. thermofisher.com

A variety of reagents are available for the derivatization of primary and secondary aliphatic amines prior to HPLC analysis. Some common examples include o-phthalaldehyde (B127526) (OPA), 2,4-dinitrofluorobenzene (DNFB), 9-fluorenylmethyl chloroformate (FMOC-Cl), and 5-dimethylaminonaphthalene-1-sulfonyl chloride (DNS-Cl). thermofisher.com

For instance, a method for the simultaneous analysis of aliphatic and diamines using reversed-phase HPLC with a C18 column has been reported following pre-column derivatization with 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu). This reagent reacts readily with primary and diamines, offering good selectivity in aqueous solutions, minimal by-products, and excellent derivative stability under mild reaction conditions.

Another approach involves the use of diethyl ethoxymethylenemalonate (DEEMM) as a derivatization reagent. kopri.re.kr This method has been successfully applied to monitor various diamines, including this compound, and has shown high sensitivity with detection limits as low as 0.001 mM. kopri.re.kr The derivatized diamines can be separated on a C18 column with a gradient elution using a mobile phase consisting of acetonitrile (B52724) and an aqueous sodium acetate (B1210297) buffer. kopri.re.kr

The following table summarizes the retention times and detection limits for various diamines using the DEEMM derivatization method.

| Diamine | Retention Time (min) | Detection Limit (mM) |

| 1,3-Diaminopropane (B46017) | 21.0 | >0.001 |

| 1,4-Diaminobutane (B46682) | 24.0 | >0.001 |

| 1,5-Diaminopentane | 26.8 | >0.001 |

| Data sourced from Kim et al. (2015) kopri.re.kr |

To further improve the detection of diamines, advanced derivatization techniques are continuously being developed. One such technique involves the use of naphthalene-2,3-dicarboxaldehyde (NDA) in the presence of a cyanide ion as a nucleophile for the pre-column derivatization of biogenic amines. nih.gov The resulting derivatives can be separated using gradient elution on an Inertsil ODS-3 column and detected by fluorescence, with excitation and emission wavelengths of 424 and 494 nm, respectively. nih.gov This method has demonstrated low detection limits, ranging from 0.002 to 0.4 ng injected on-column. nih.gov

Another effective derivatization reagent is 4-chloro-7-nitrobenzofurazane (NBD-Cl), which reacts with primary and secondary amines to form highly fluorescent derivatives. mdpi.com The derivatization process is typically carried out in a borate (B1201080) buffer at an elevated temperature. mdpi.com The resulting NBD-amine derivatives can be separated on a C18 column and detected by a fluorescence detector. mdpi.com

The choice of derivatization reagent is critical and depends on the specific amines being analyzed and the matrix of the sample. Reagents like o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl) are often favored due to the rapid formation of stable derivatives under mild conditions. thermofisher.com

HPLC with derivatization is a crucial tool for biogenic amine profiling in complex matrices such as fermented foods and biological samples. nih.govnih.gov Biogenic amines are low molecular weight organic bases formed mainly through the decarboxylation of amino acids by microorganisms. researchgate.net Their presence and concentration can be an indicator of food quality and safety. researchgate.net

In the analysis of fermented products like sausages and fish sauces, which can contain a variety of biogenic amines, HPLC methods provide the necessary selectivity and sensitivity. nih.gov For instance, the analysis of Greek cheeses for biogenic amines has been successfully performed using pre-column derivatization with naphthalene-2,3-dicarboxaldehyde followed by fluorescence detection. nih.gov Similarly, the biogenic amine content in fermented sausages has been studied to monitor the fermentation process and ensure product safety. nih.gov

The analysis of biogenic amines in wine is another important application. A method using direct determination by HPLC with a C18 column after O-phthalaldehyde (OPA) derivatization and fluorimetric detection has been established for a wide range of biogenic amines, including cadaverine (B124047) (1,5-diaminopentane). oiv.int This highlights the versatility of HPLC in the quality control of various food and beverage products.

Advanced Derivatization Techniques for Enhanced Detection

Ion Chromatography for Forensic and Environmental Samples

Ion chromatography (IC) is a powerful analytical technique used for the determination of ionic species, including inorganic anions and cations, as well as organic ions. researchgate.netufms.br It is a reliable method for separating and quantifying ions in complex samples and has found significant applications in forensic science and environmental monitoring. researchgate.netojp.govnih.gov

In forensic investigations, IC is particularly useful for the analysis of water-soluble inorganic chemicals that may be present in explosives or poisons. ojp.gov Aqueous extracts from evidence can be analyzed to identify the anion and cation profiles, which can provide crucial investigative leads. ojp.gov The coupling of ion chromatography with mass spectrometry (IC-MS) has further enhanced its capabilities, allowing for the separation, identification, and quantification of a wide range of ionizable compounds in complex samples from various origins, including environmental and biological. nih.gov

The basic principle of ion chromatography involves the separation of ions based on their interaction with a stationary phase that has ion-exchange properties. ufms.br The system typically consists of a pump, an injection valve, a separation column (containing the ion-exchange resin), a suppressor (to reduce the background conductivity of the eluent), and a conductivity detector. researchgate.net The choice of eluent is critical for achieving good separation of the target ions. researchgate.net

While direct applications of ion chromatography for the specific analysis of this compound in forensic and environmental samples are not extensively detailed in the provided search results, the technique's proven capability in separating and quantifying other amines and ionic compounds suggests its potential applicability. researchgate.netojp.govnih.gov For instance, ion-pair chromatography, a variation of IC, is used to separate ions on a reversed-phase column with the aid of an ion-pair reagent. chromatographyonline.com This approach could potentially be adapted for the analysis of protonated diamines like this compound.

Spectroscopic and Diffraction-Based Characterization

Spectroscopic techniques provide valuable information about the molecular structure and functional groups present in a compound. For this compound, vibrational spectroscopy is a key method for its characterization.

Vibrational Spectroscopy (e.g., IR) for Molecular Characterization

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for the molecular characterization of this compound. IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to different functional groups and vibrational modes.

While a specific IR spectrum for this compound was not found in the provided search results, the general characteristic IR absorptions for primary amines can be inferred. Primary amines (R-NH₂) typically exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration usually appears around 1590-1650 cm⁻¹. The C-N stretching vibration is typically observed in the 1020-1250 cm⁻¹ region. Additionally, the presence of the pentane (B18724) backbone would result in C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1375 cm⁻¹ and 1450 cm⁻¹.

By analyzing the positions, intensities, and shapes of the absorption bands in the IR spectrum of this compound, it is possible to confirm the presence of the primary amine functional groups and the aliphatic hydrocarbon chain, thus providing a comprehensive molecular characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structures. weebly.com It operates by probing the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. weebly.comcitizendium.org For this compound, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental for its characterization.

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it. In this compound, protons attached to carbons adjacent to the electron-withdrawing amino groups are expected to be deshielded and thus appear at a higher chemical shift (downfield) compared to protons on the terminal methyl group. The splitting pattern, or multiplicity, of each signal, governed by spin-spin coupling, reveals the number of neighboring protons. citizendium.org

¹³C NMR Spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a single sharp signal. The chemical shifts of the carbon atoms are also dependent on their electronic environment. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. libretexts.org

Detailed ¹H NMR spectral data for this compound has been reported. chemicalbook.com The assignments can be confirmed using 2D correlation experiments. chemicalbook.com

| Proton Assignment | Chemical Shift (ppm) |

| H-A | 2.796 |

| H-B | 2.726 |

| H-C | 2.079 |

| H-D | 1.45 |

| H-E | 1.38 |

| H-F | 1.30 |

| H-G | 1.3 |

| H-J | 0.924 |

| Data sourced from ChemicalBook. chemicalbook.com |

X-ray Diffraction Analysis of this compound Compounds and Complexes

The flexible bidentate nature of this compound allows it to form stable chelate rings with various metal ions, leading to the formation of crystalline coordination compounds suitable for XRD analysis. Often, it is used to synthesize more complex Schiff base ligands, which then form complexes with metals. researchgate.netacs.org

For example, the Schiff base ligand N,N'-bis(3-methoxysalicylidenimino)-1,3-diaminopentane (L¹H₂) was used to synthesize a dinuclear zinc complex, {[Zn₂L¹(μ₁,₅-dca)dca]·CH₃OH}₂, which was characterized by single-crystal X-ray diffraction. acs.orgfigshare.com In another study, a copper(II) complex, [Cu(this compound)₂Ni(CN)₄] · 2H₂O, was prepared and its structure investigated. researchgate.net The thermal decomposition of this complex was studied, and the final products, CuO and NiO, were identified by X-ray powder diffraction (XRPD). researchgate.net

More recently, the crystal structure of a carbamate (B1207046) formed from this compound and atmospheric carbon dioxide, denoted as 13-dytekCO₂ (C₆H₁₄N₂O₂), was determined using X-ray powder diffraction data. cambridge.org Another study reported the single-crystal X-ray structure of a copper(II) complex with a tetradentate Schiff base ligand derived from this compound and 3,5-dibromosalicylaldehyde. researchgate.net

The crystallographic data from these studies provide valuable insights into the coordination behavior of the this compound moiety.

| Compound | Formula | Crystal System | Space Group | Cell Parameters | Ref. |

| {[Zn₂L¹(μ₁,₅-dca)dca]·CH₃OH}₂ | C₅₂H₆₀N₁₄O₁₀Zn₄ | Triclinic | P-1 | a = 11.231(2) Å, b = 13.069(3) Å, c = 13.418(3) Å, α = 66.86(3)°, β = 71.39(3)°, γ = 72.93(3)° | acs.org |

| 13-dytekCO₂ | C₆H₁₄N₂O₂ | Hexagonal | R-3 | a = 28.374(3) Å, c = 5.1726(9) Å | cambridge.org |

| Copper(II)-Schiff base complex | C₁₉H₁₆Br₄CuN₂O₂ | Monoclinic | P2₁/c | a = 10.2649(3) Å, b = 10.1903(3) Å, c = 21.2494(6) Å, β = 100.522(1)° | researchgate.net |

| Copper(II) Schiff base complex | C₄₄H₄₄Cu₂N₄O₄ | Monoclinic | P2₁/n | a = 12.0120(1) Å, b = 19.3400(2) Å, c = 17.5210(2) Å, β = 109.200(1)° | researchgate.net |

| L¹ = N,N'-bis(3-methoxysalicylidenimino)-1,3-diaminopentane |

Biochemical and Environmental Research Aspects of Diamines Relevance to 1,3 Diaminopentane Research

Endogenous Metabolic Processes and Regulation of Diamines

The concentration of diamines within biological systems is meticulously controlled through a dynamic balance of synthesis, degradation, and transport.

Diamine homeostasis is crucial for normal cellular function and is maintained by regulating the interplay between their biosynthesis and catabolism. physiology.org In microorganisms, the biosynthetic pathways for common diamines like 1,3-diaminopropane (B46017), putrescine (1,4-diaminobutane), and 1,5-diaminopentane (cadaverine) have been well-identified. nih.govasm.org These pathways are categorized based on the carbon skeleton source. nih.govasm.org For instance, the synthesis of 1,5-diaminopentane in Escherichia coli utilizes a C4 pathway starting from oxaloacetate and pyruvate (B1213749). nih.gov

In mammals, diamines are produced in small quantities and are involved in regulating growth, development, and stress responses. foodb.ca The gastrointestinal tract is a primary site for the metabolism of both endogenously produced and dietary diamines. physiology.orgdrionelahubbard.comresearchgate.net The enzyme diamine oxidase (DAO), found in high concentrations in the intestinal mucosa, plays a key role in breaking down extracellular diamines, thereby forming a barrier that limits their absorption. physiology.orgmdpi.comnih.gov

Cellular levels of diamines are also controlled by export systems. Acetylated polyamines, for example, can be removed from the cell by a transporter known as the diamine exporter (DAX). researchgate.net This intricate system ensures that intracellular concentrations are kept within a narrow, non-toxic range.

The biosynthesis of diamines is a tightly regulated process, often involving feedback inhibition and transcriptional repression to prevent over-accumulation. A classic example is the biosynthesis of 1,5-diaminopentane in E. coli, which is regulated by its precursor, lysine (B10760008). cuvillier.de The key enzymes in this pathway, aspartokinase III (LysC) and DapA, are subject to feedback inhibition, and the expression of several genes in the pathway is transcriptionally repressed by lysine. cuvillier.deresearchgate.net

Catabolism is also highly regulated. Spermidine (B129725)/spermine-N1-acetyltransferase (SSAT), a rate-limiting enzyme in polyamine catabolism, is critical for the interconversion and modulation of cellular polyamines. nih.gov The induction of this enzyme can be initiated by inhibitors and is a key target for developing therapeutic agents designed to disrupt cellular polyamine metabolism. nih.gov Nutrients can also influence diamine regulation; for example, dietary fats can stimulate the release of diamine oxidase from the intestinal mucosa. physiology.org

The biotransformation of diamines is carried out by several key classes of enzymes that catalyze both their formation and degradation.

Decarboxylases : These enzymes are central to the biosynthesis of many diamines. L-lysine decarboxylase (CadA), for instance, converts L-lysine directly into 1,5-diaminopentane (cadaverine). nih.govcuvillier.demdpi.com Ornithine decarboxylase (ODC) produces putrescine from ornithine. asm.orgfrontiersin.org

Oxidases : The catabolism of diamines is primarily handled by amine oxidases. Diamine oxidase (DAO), a copper-containing enzyme, catalyzes the oxidative deamination of extracellular diamines, including putrescine and histamine, producing aldehydes, ammonia (B1221849), and hydrogen peroxide. nih.govnih.govnih.govbiocrates.com Polyamine oxidases (PAOs) are flavin-dependent enzymes that are typically involved in the breakdown of higher polyamines like spermidine and spermine. frontiersin.orgnih.gov

Transferases : Acetyltransferases, such as spermidine/spermine N1-acetyltransferase (SSAT), play a crucial role in the catabolic pathway by acetylating polyamines, which marks them for either export out of the cell or for oxidation by PAO. researchgate.netnih.gov Other transferases, like aminopropyltransferases, are involved in the synthesis of higher polyamines from diamine precursors. cuvillier.de

These enzymatic biotransformations are essential for maintaining the delicate balance of diamines required for cellular health. mdpi.com

Table 1: Key Enzymes in Diamine Metabolism

| Enzyme Class | Specific Enzyme Example | Function | Relevance to Diamines | Citations |

| Decarboxylases | Lysine Decarboxylase (CadA) | Removes a carboxyl group | Biosynthesis of 1,5-Diaminopentane | nih.govcuvillier.demdpi.com |

| Ornithine Decarboxylase (ODC) | Removes a carboxyl group | Biosynthesis of Putrescine (1,4-Diaminobutane) | asm.orgfrontiersin.org | |

| Oxidases | Diamine Oxidase (DAO) | Oxidative deamination | Catabolism of various diamines (e.g., Putrescine) | nih.govnih.govbiocrates.com |

| Polyamine Oxidase (PAO) | Oxidation of acetylated polyamines | Catabolism of higher polyamines, recycling to diamines | frontiersin.orgnih.gov | |

| Transferases | Spermidine/Spermine N1-acetyltransferase (SSAT) | Transfers an acetyl group | Rate-limiting step in polyamine catabolism | researchgate.netnih.gov |

Regulatory Mechanisms Governing Diamine Biosynthesis and Catabolism

Biological Roles and Intermediacy in Broader Systems (Conceptual Relevance)

Based on the functions of well-studied diamines, 1,3-Diaminopentane could conceptually play significant roles in cellular modulation and protective mechanisms.

Diamines and their derivatives, polyamines, are fundamental to a variety of cellular functions, including the modulation of cell growth, differentiation, and proliferation. asm.orgcymitquimica.com They can interact with negatively charged macromolecules such as DNA, RNA, and proteins, thereby influencing gene expression and signal transduction pathways.

The ability of diamine structures to interact with biological targets has made them and their analogues subjects of intense research. For example, certain polyamine analogues are known to modulate the activity of key metabolic enzymes like SSAT and are being investigated as potential antitumor agents. nih.gov Studies have shown that some metal complexes with diamine ligands exhibit cytotoxic activity toward cancer cell lines by modulating processes associated with oxidative stress and glycolysis. researchgate.net Furthermore, compounds like ibuprofen (B1674241) have been found to reduce cellular diamine levels by increasing their export from the cell, suggesting that modulating diamine concentration could be a point of therapeutic intervention. researchgate.net